molecular formula C15H21N5O B7564902 N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B7564902
M. Wt: 287.36 g/mol
InChI Key: KWFFOUFJBIHMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its selective antagonism of mGluR5. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. By blocking this receptor, N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide reduces the overactivation of the glutamatergic system, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of glutamate in the brain, which is a neurotransmitter involved in various neurological disorders. It has also been found to reduce the levels of dopamine in the brain, which is a neurotransmitter involved in addiction. Additionally, N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to improve cognitive function in animal models of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its selective antagonism of mGluR5. This allows for the specific targeting of this receptor, which is implicated in various neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One of the major directions is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various neurological disorders. Finally, more research is needed to explore the potential side effects of this compound and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloropyrazolo[1,5-a]pyrimidine with N-methylpiperidine in the presence of a base. This reaction results in the formation of N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine. The second step involves the reaction of this compound with chloroformic acid to form N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Scientific Research Applications

N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience. It has been found to be a selective antagonist of mGluR5, which is a type of receptor that is involved in the regulation of synaptic plasticity and is implicated in various neurological disorders such as autism, Fragile X syndrome, and addiction. N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to be effective in reducing the symptoms of these disorders in animal models.

properties

IUPAC Name

N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-18(10-11-19-7-3-2-4-8-19)15(21)13-12-17-20-9-5-6-16-14(13)20/h5-6,9,12H,2-4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFFOUFJBIHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCCCC1)C(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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